![molecular formula C4H4F6 B1333514 1,1,1,3,3,3-Hexafluoro-2-methylpropane CAS No. 382-09-2](/img/structure/B1333514.png)
1,1,1,3,3,3-Hexafluoro-2-methylpropane
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-methylpropane is an organic compound with the molecular formula CH3C(CF3)2OH . It is a liquid at room temperature with a density of 1.484 g/mL at 25 °C . It is used as a reactant in various chemical reactions .
Synthesis Analysis
This compound can be synthesized using diethyl zinc to form ethyl zinc fluoroalkoxide complexes . It can also be used to create vanadium-alkylidene complexes in the presence of hexane . Another synthesis method involves the use of NaH and dichlorine heptoxide in carbon tetrachloride to produce 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propylperchlorate .Molecular Structure Analysis
The molecular structure of 1,1,1,3,3,3-Hexafluoro-2-methylpropane consists of a central carbon atom bonded to three fluorine atoms and a methyl group . The compound has a molar mass of 182.06 g/mol .Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-methylpropane can participate in various chemical reactions. For instance, it can react with TMSN3 and TMSOAc in a net C-H oxidation process . Preliminary mechanistic studies showed that the reaction proceeds via a radical cation intermediate, generated by single-electron transfer (SET) .Physical And Chemical Properties Analysis
1,1,1,3,3,3-Hexafluoro-2-methylpropane has a boiling point of 60-62 °C and a density of 1.484 g/mL at 25 °C . It has a refractive index of 1.3 and a molar refractivity of 21.5 cm³ . Its vapor pressure is 1118.8 mmHg at 25°C .Scientific Research Applications
Organic Rankine Cycle (ORC) Working Fluid
1,1,1,3,3,3-Hexafluoro-2-methylpropane: is being explored as a potential working fluid for the Organic Rankine Cycle (ORC) due to its low global warming potential. It has been studied for its thermophysical properties, such as sound velocity and dielectric permittivity, which are crucial for evaluating its feasibility as an alternative to current ORC fluids like R-245fa and n-pentane .
Lithographic and Nanopatterning Materials
This compound is instrumental in the preparation of hexafluoroalcohol-functionalized methacrylate polymers . These polymers are significant in the field of lithography and nanopatterning, where they are used to create intricate patterns on a microscopic scale for various electronic and optical applications .
Friedel-Crafts Reactions
Due to its high polarity and ionizing power, 1,1,1,3,3,3-Hexafluoro-2-methylpropane plays a vital role in Friedel-Crafts reactions. These reactions are a cornerstone of synthetic organic chemistry, allowing for the alkylation and acylation of aromatic compounds .
Solvent for Peptide Dissolution
In biochemical research, particularly in the study of peptides, this compound is used as a solvent. Its unique properties help dissolve peptides, which is essential for various analytical techniques, including mass spectrometry .
Synthesis of Fluoroalkoxide Complexes
The compound is used as a reactant in the synthesis of ethyl zinc fluoroalkoxide complexes . These complexes have applications in various chemical reactions and materials science, contributing to the development of new materials and catalysts .
Preparation of Volatile Fluoroalkoxides
1,1,1,3,3,3-Hexafluoro-2-methylpropane: is utilized in the preparation of volatile sodium yttrium and zirconium fluoroalkoxides. These compounds are precursors to per- and polyfluoroethers, which have applications in advanced materials and chemical synthesis .
Mechanism of Action
Safety and Hazards
Future Directions
Given its unique properties and reactivity, 1,1,1,3,3,3-Hexafluoro-2-methylpropane has potential for further exploration in various chemical reactions. For instance, it could be used to synthesize more complex fluorinated compounds, which are often useful in pharmaceutical and materials science applications .
properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-methylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6/c1-2(3(5,6)7)4(8,9)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIWPODDHGBZRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380835 | |
Record name | 1,1-bis(Trifluoromethyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,3,3-Hexafluoro-2-methylpropane | |
CAS RN |
382-09-2 | |
Record name | 1,1-bis(Trifluoromethyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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